Cas no 340809-54-3 (3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine)

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core, substituted with a methyl group at the 3-position and a trifluoromethyl group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fused pyrazole-pyridine scaffold contributes to strong binding affinity in target interactions. Its rigid framework is advantageous for designing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's high purity and well-defined structure ensure reproducibility in synthetic applications.
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine structure
340809-54-3 structure
Product Name:3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
CAS No:340809-54-3
MF:C8H6F3N3
MW:201.148551464081
CID:4828293
Update Time:2025-11-01

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
    • 1h-pyrazolo[4,3-c]pyridine,3-methyl-6-(trifluoromethyl)-
    • AK671715
    • Inchi: 1S/C8H6F3N3/c1-4-5-3-12-7(8(9,10)11)2-6(5)14-13-4/h2-3H,1H3,(H,13,14)
    • InChI Key: GKGONVYGANSEJZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC2C(C=N1)=C(C)NN=2)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 218
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.6

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine Pricemore >>

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Additional information on 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine

Recent Advances in the Study of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3)

The compound 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 340809-54-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolopyridine core and trifluoromethyl group, exhibits promising pharmacological properties, making it a subject of intense investigation for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.

One of the key breakthroughs in the study of this compound is its role as a selective kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and autoimmune disorders. Researchers have demonstrated that 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine exhibits high affinity and specificity for certain kinase isoforms, which could pave the way for the development of novel targeted therapies. Structural-activity relationship (SAR) studies have further elucidated the importance of the trifluoromethyl group in enhancing binding affinity and metabolic stability.

In addition to its kinase inhibitory properties, recent investigations have explored the anti-inflammatory potential of this compound. Preclinical studies have shown that it can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, suggesting its utility in treating chronic inflammatory conditions. These findings are supported by in vitro and in vivo experiments, which have demonstrated significant reductions in pro-inflammatory cytokine levels and improved disease outcomes in animal models.

The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and scalability, addressing previous challenges in large-scale production. These advancements are crucial for facilitating further pharmacological studies and potential clinical translation. Additionally, computational modeling and crystallographic studies have provided insights into the compound's binding modes and interactions with biological targets, offering a foundation for rational drug design.

Despite these promising developments, challenges remain in the clinical translation of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities position it as a compelling candidate for further investigation. Ongoing research aims to expand its therapeutic applications and explore its potential in combination therapies.

In conclusion, the recent progress in understanding 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine underscores its potential as a versatile scaffold in drug discovery. The integration of synthetic chemistry, structural biology, and pharmacological studies has provided a comprehensive framework for its development. As research continues, this compound may emerge as a valuable tool in addressing unmet medical needs, particularly in oncology and inflammatory diseases.

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